鉄ホウ化物

説明

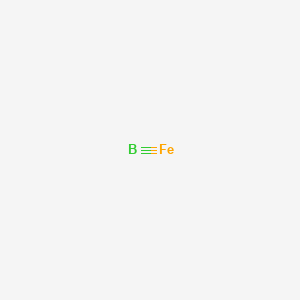

Iron boride (FeB) is a useful research compound. Its molecular formula is BFe and its molecular weight is 66.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iron boride (FeB) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron boride (FeB) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電気触媒

鉄ホウ化物は、金属間ホウ化物として知られる無機固体の大きなファミリーの一部です。 これらの化合物は、豊富な結合スキーム、巨大な組成と構造の多様性、および局所的な電子構造と表面吸着特性を調整するための高い柔軟性を備えています . これにより、優れた活性と安定性を備えた高度な触媒の開発に適しています .

エネルギー用途

鉄ホウ化物ナノ結晶(NC)は、その優れた機械的、電気的、および熱的特性により、ナノテクノロジーと材料科学で大きな注目を集めています . ナノスケールサイズは反応性、特性、および表面積を高め、エネルギー関連用途の新しい可能性を開きます .

超伝導体

鉄ホウ化物を含むホウ化物は、最近超伝導性を持つことが発見されました . この特性により、超伝導体の分野で有用になります .

耐摩耗性

作用機序

Target of Action

Iron boride is a structurally ordered intermetallic compound . Its primary targets are the local electronic structures and surface adsorption properties . The compound’s interaction with these targets provides opportunities for the development of advanced catalysts with superior activity and stability .

Mode of Action

Iron boride’s mode of action is primarily through its interaction with its targets, which results in changes in the local structural and electronic environment . The manipulation of the iron/boron stoichiometry of iron borides can modulate the resultant magnetic moment . The local coordinative structures and electronic properties of each Fe atom in iron borides, such as charge transfer, electronic distribution, bonding feature, and orbital energy level, are carefully analyzed .

Biochemical Pathways

Iron boride affects the pathways related to the modulation of local electronic structures and surface adsorption properties . The compound’s interaction with these pathways influences the development of advanced catalysts with superior activity and stability .

Pharmacokinetics

It is known that iron is essential for various physiological processes, including dna metabolism, oxygen transport, and cellular energy generation .

Result of Action

The result of iron boride’s action is the modulation of the local electronic structures and surface adsorption properties . This modulation leads to the development of advanced catalysts with superior activity and stability . Additionally, the manipulation of the iron/boron stoichiometry of iron borides can further modulate the resultant magnetic moment .

Action Environment

The action of iron boride can be influenced by various environmental factors. For instance, the manipulation of the iron/boron stoichiometry of iron borides can tune their associated local structural and electronic environment . This tuning can further modulate the resultant magnetic moment .

Safety and Hazards

When handling iron boride (FeB), it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Iron boride (FeB) has been studied for its potential applications. For instance, it has been investigated for its performance as an electrode material for lithium-ion batteries . Moreover, the growth of iron borides with the formation of a monolithic Fe 2 B layer on AISI 304 stainless steel via cathodic reduction and thermal diffusion-based boriding has been explored .

特性

IUPAC Name |

boranylidyneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVYABSQRRRIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BFe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065154 | |

| Record name | Iron boride (FeB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | Iron boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12006-84-7 | |

| Record name | Iron boride (FeB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron boride (FeB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron boride (FeB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron boride (FeB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | iron boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)